

Developing a validated analytical method for Quinovic acid glycoside 2

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Compound of Interest

Compound Name: Quinovic acid glycoside 2

Cat. No.: B15186418

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An Application Note and Protocol for the Development of a Validated Analytical Method for **Quinovic Acid Glycoside 2**

Introduction

Quinovic acid glycosides are a class of triterpenoid saponins found in various medicinal plants, notably from the genus *Uncaria* (Cat's Claw), and are recognized for their wide range of biological activities, including anti-inflammatory properties.[1][2] This application note provides a detailed protocol for a validated analytical method for the quantification of a specific quinovic acid glycoside, referred to here as **Quinovic Acid Glycoside 2** (3-O-(β-D-glucopyranosyl)quinovic acid (28 → 1)-(β-D-glucopyranosyl) ester), in plant extracts and purified fractions.[3]

The method described is based on High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), a robust and widely used technique for the analysis of phytochemicals.[1][4] Additionally, this document outlines the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for structural characterization.[1][3] The validation of the analytical method is performed in accordance with the International Conference on Harmonization (ICH) guidelines.[5][6]

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical method.

Table 1: HPLC-PDA Method Validation Parameters

Validation Parameter	Specification	Result
Linearity (r^2)	≥ 0.99	0.9925 ± 0.0007 [7]
Accuracy (% Recovery)	85 - 115%	97.1 - 102.2%[8]
Precision (RSD%)		
- Repeatability	$\leq 2\%$	$< 2\%$
- Intermediate Precision	$\leq 5\%$	$< 5\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	100 ng/mL[7]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1	200 ng/mL[7]
Specificity	No interference at the retention time of the analyte	Peak purity > 0.99

Table 2: Chromatographic Conditions

Parameter	HPLC-PDA	UPLC/Q-TOF-MS
Column	Sinergy Fusion RP-18 (150 x 3.9 mm, 5 µm)[4]	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water	Acetonitrile and 0.1% Formic Acid in Water
Gradient	5-20% ACN (0-15 min), 20-45% ACN (15-45 min)[9]	Optimized for target analyte elution
Flow Rate	0.8 mL/min[9]	0.4 mL/min
Column Temperature	25 °C	40 °C
Detection Wavelength	280 nm[9]	N/A
Injection Volume	10 µL[9]	2 µL
Mass Spectrometer	N/A	Q-TOF Mass Spectrometer
Ionization Mode	N/A	Electrospray Ionization (ESI), Negative Mode
Mass Range	N/A	m/z 100 - 1500

Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Quinovic Acid Glycoside 2** reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.[7]

Sample Preparation

- Extraction from Plant Material:
 - Weigh 1 g of powdered plant material (e.g., *Uncaria tomentosa* bark).

- Perform extraction with 20 mL of 80% ethanol in an ultrasonic bath for 30 minutes.[\[10\]](#)
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Sample Solution Preparation:
 - Reconstitute the dried extract with a known volume of methanol to obtain a stock solution.
 - Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.

HPLC-PDA Analysis

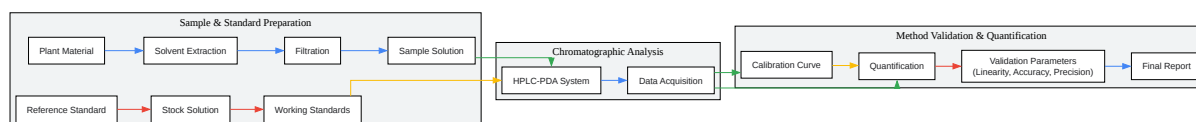
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Set the chromatographic conditions as specified in Table 2.
- Inject the standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- Identify the peak corresponding to **Quinovic Acid Glycoside 2** by comparing the retention time with the standard.
- Quantify the amount of **Quinovic Acid Glycoside 2** in the sample using the calibration curve.

Method Validation Protocol

- Specificity: Analyze blank samples (mobile phase) and samples spiked with the analyte to ensure no interfering peaks are present at the retention time of **Quinovic Acid Glycoside 2**.
- Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r^2).[\[7\]](#)

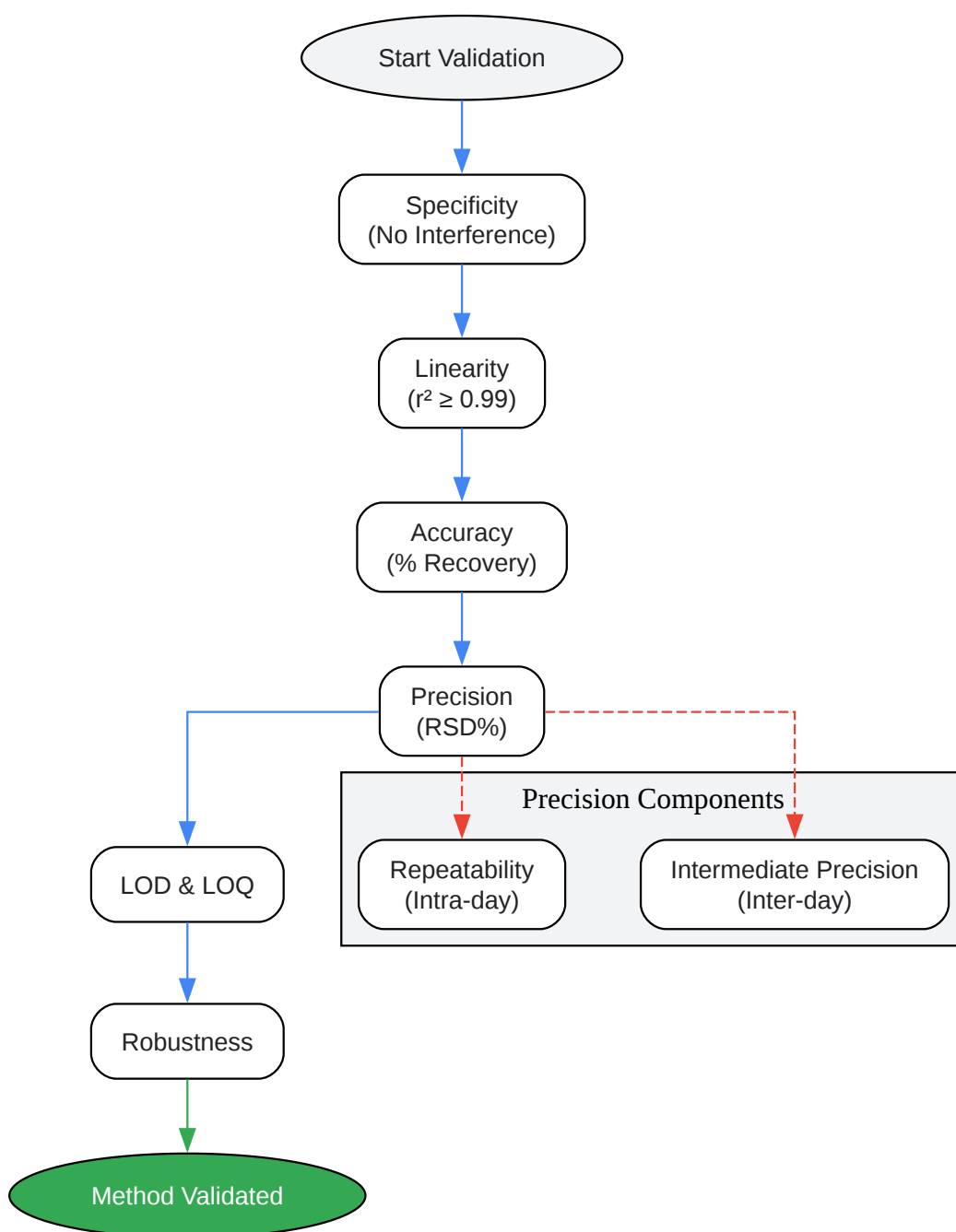
- Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo sample at three different concentration levels (low, medium, and high). Calculate the percentage recovery.[7]
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
 - Calculate the relative standard deviation (RSD%) for the peak areas.
- Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting serially diluted standard solutions.[11]

Visualizations



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Caption: Workflow for the validated analytical method.



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